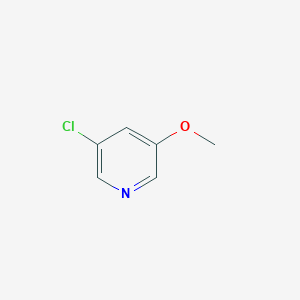

3-Chloro-5-methoxypyridine

Description

Properties

IUPAC Name |

3-chloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBHLLHHHQAFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454908 | |

| Record name | 3-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95881-83-7 | |

| Record name | 3-Chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-methoxypyridine (CAS: 95881-83-7)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Disubstituted Pyridine

3-Chloro-5-methoxypyridine is a strategically important heterocyclic building block in medicinal chemistry and materials science.[1][2] Its value is derived from the specific arrangement of its functional groups on the pyridine scaffold, a core motif in many approved pharmaceutical agents.[1] The chlorine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse molecular fragments. The methoxy group at the 5-position modulates the electronic properties of the ring and offers a latent hydroxyl group, providing a secondary point for modification or a critical hydrogen bonding element for molecular recognition at a biological target.[3] This orthogonal reactivity makes it an invaluable intermediate for constructing compound libraries and optimizing lead compounds in drug discovery programs.[1]

Physicochemical & Spectroscopic Data

A fundamental understanding of the physical and analytical characteristics of a reagent is a prerequisite for its effective and safe use in any experimental setting. The data presented below are compiled from reliable chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 95881-83-7 | [4] |

| Molecular Formula | C₆H₆ClNO | [4] |

| Molecular Weight | 143.57 g/mol | [4] |

| Appearance | Solid | |

| Purity (Typical) | ≥98% | [2] |

| InChI Key | TXBHLLHHHQAFNN-UHFFFAOYSA-N | [4] |

| SMILES | COc1cncc(Cl)c1 | [4] |

Interpreting the Data:

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is a primary tool for structural verification. For this molecule, one would expect to see three distinct signals in the aromatic region corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. A sharp singlet, typically integrating to three protons, will be observed in the upfield region (around 3.9 ppm), corresponding to the methoxy group protons.

-

Mass Spectrometry: The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of the molecular ion peak, which will show two signals with an approximate 3:1 intensity ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Solubility: While comprehensive data is limited, based on its structure, the compound is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.[5]

Synthesis and Manufacturing Insights

The reliable synthesis of this compound is critical for its use in research and development. A prevalent and efficient laboratory-scale method involves the nucleophilic aromatic substitution (SNAr) on a readily available precursor.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

Caption: A common synthetic route to this compound.

Protocol and Mechanistic Rationale

Core Principle: The SNAr reaction is a cornerstone of aromatic chemistry.[6][7] In this case, the pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the two chlorine atoms.[6] The methoxide ion (⁻OCH₃) acts as the nucleophile, displacing one of the chloride leaving groups.

Step-by-Step Experimental Protocol:

-

Reactor Charging: A solution of 3,5-Dichloropyridazine and sodium methoxide in methanol is prepared in a suitable reaction vessel.

-

Reaction Execution: The mixture is heated to reflux for several hours to drive the substitution reaction to completion.

-

Monitoring: Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure full consumption of the starting material.

-

Workup and Isolation: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). This aqueous wash is critical for removing inorganic salts like NaCl.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting crude material is then purified, typically by silica gel column chromatography, to yield the final product with high purity.

Key Synthetic Transformations: The Suzuki-Miyaura Cross-Coupling

The synthetic power of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the pyridine core and a boronic acid derivative, is a prime example.[8]

The Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol Considerations for Success:

-

Catalyst System: Aryl chlorides are generally less reactive than bromides or iodides, often requiring more active catalytic systems.[9] This typically involves a palladium(0) precursor (like Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (such as SPhos or XPhos) to facilitate the initial oxidative addition step.[9]

-

Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[8][10] The reaction is typically run in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[9][10]

-

Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to degas the solvents and run the reaction under an inert atmosphere of nitrogen or argon.[9][11]

Applications in Drug Discovery

The chloro and methoxy groups are prevalent substituents in approved drugs and are often introduced to fine-tune a molecule's biological activity and pharmacokinetic properties.[3]

-

Scaffold for Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. This compound provides a starting point to elaborate structures that can occupy adjacent pockets of the ATP-binding site, enhancing potency and selectivity.

-

GPCR Modulators: The nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor, a critical interaction in many G-protein coupled receptor (GPCR) ligands. The substituents at the 3- and 5-positions allow for the optimization of binding affinity and functional activity.

-

Agrochemicals: Substituted pyridines are also a major class of compounds used in the agrochemical industry as herbicides, fungicides, and insecticides.[2] The specific substitution pattern on the pyridine ring is key to their biological efficacy and spectrum of activity.

Safety and Handling

Proper safety protocols are mandatory when handling this compound.

-

Hazard Classification: The compound is classified as an acute oral toxicant (Acute Tox. 4) and causes skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

A comprehensive list of sources is available for further reading and verification.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China | CAS 112898-00-3 | Specifications, Applications, Safety Data [pipzine-chem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

3-Chloro-5-methoxypyridine molecular weight

An In-depth Technical Guide to 3-Chloro-5-methoxypyridine for Advanced Chemical Research

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, details robust synthetic protocols and reactivity patterns, explores its application in the development of therapeutic agents, and outlines critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate its effective utilization in the laboratory.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. This compound is a substituted pyridine ring, a structural motif prevalent in a vast number of FDA-approved drugs. The specific arrangement of its chloro and methoxy substituents imparts a unique electronic character that dictates its reactivity and utility.

Key Molecular Identifiers and Properties

Quantitative data for this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| CAS Number | 95881-83-7 | [1][2] |

| Appearance | White to off-white solid | |

| Boiling Point | 198.4°C at 760 mmHg | [3] |

| SMILES | COc1cncc(Cl)c1 | [2] |

| InChI Key | TXBHLLHHHQAFNN-UHFFFAOYSA-N |

Spectroscopic Fingerprint

The unambiguous identification of this compound relies on a combination of spectroscopic methods. The expected data provides a reference for quality control and reaction monitoring.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and a singlet in the upfield region (~3.8-4.0 ppm) corresponding to the three protons of the methoxy group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six unique signals, one for each carbon atom. The chemical shifts will be influenced by the attached atoms (Cl, O, N), providing a clear map of the carbon skeleton.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound. A molecular ion peak (M⁺) will appear at m/z 143.57, accompanied by an (M+2)⁺ peak at approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands including C-O stretching for the methoxy group, C-Cl stretching, and aromatic C=C and C=N stretching vibrations from the pyridine ring.

Part 2: Synthesis, Reactivity, and Mechanistic Considerations

The utility of a building block is defined by its accessibility and its reactivity. This section details a validated synthetic approach and discusses the molecule's reactivity profile, which is crucial for planning subsequent chemical transformations.

Recommended Synthetic Protocol

The most direct and reliable synthesis of this compound involves the regioselective electrophilic chlorination of 3-methoxypyridine. The methoxy group acts as an ortho-, para-director; however, in the pyridine ring system, its directing influence and the inherent electronics of the ring favor substitution at the C2, C4, and C6 positions. The C5 position becomes accessible under specific conditions.

Experimental Workflow: Electrophilic Chlorination

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-methoxypyridine in anhydrous acetonitrile.

-

Chlorination: To the stirring solution, add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and maintain reaction selectivity.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Aqueous Workup: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Self-Validation: The formation of two distinct layers and the transfer of the product to the organic phase confirms successful initial extraction.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Final Validation: Combine the pure fractions and remove the solvent in vacuo. Confirm the identity and purity of the resulting solid by NMR and MS analysis, comparing the data to the expected spectroscopic fingerprint.

Reactivity Profile

The chloro-substituent at the 3-position is the primary handle for synthetic diversification, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity is fundamental to its role as a versatile building block.[4]

-

Suzuki-Miyaura Coupling: Reacts readily with aryl or heteroaryl boronic acids to form C-C bonds, enabling the construction of complex biaryl structures.

-

Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines, a key transformation in the synthesis of many bioactive molecules.

-

Sonogashira Coupling: Can be coupled with terminal alkynes to introduce alkynyl moieties.

Part 3: Application in Drug Discovery and Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, and the specific functionalization of this compound makes it a valuable intermediate for constructing novel drug candidates. The chloro and methoxy groups are not merely synthetic handles; they play direct roles in modulating the properties of the final molecule.[5][6]

Logical Progression in a Drug Discovery Cascade

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. drughunter.com [drughunter.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-5-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-methoxypyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The chlorine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the methoxy group can modulate the electronic properties and metabolic stability of the resulting compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its reactivity in key organic transformations. Furthermore, it highlights its emerging role in the synthesis of pharmacologically active agents, offering insights for its application in modern drug discovery programs.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and bioactive natural products.[1] Its presence is often crucial for biological activity, influencing factors such as binding affinity to target proteins, solubility, and pharmacokinetic profiles. The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties, making substituted pyridines invaluable tools for medicinal chemists.

This compound has emerged as a particularly useful building block due to the orthogonal reactivity of its substituents. The chloro group at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a robust platform for carbon-carbon and carbon-heteroatom bond formation. The methoxy group at the 5-position, being relatively inert to these conditions, can influence the molecule's overall electronic character and can be a site for later-stage modification if required. This combination of features makes this compound a valuable starting material for the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 95881-83-7 | [1] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 198.4°C at 760 mmHg | [2] |

| Solubility | Soluble in chloroform. Expected to be soluble in other common organic solvents like dichloromethane, ethyl acetate, and THF. |

Note: Experimental data for the melting point is not consistently reported in publicly available literature.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring, in addition to a singlet for the methoxy group protons. The coupling patterns and chemical shifts will be influenced by the electronic effects of the chloro and methoxy substituents.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum should display six distinct signals: five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons will be indicative of the substitution pattern.

Expected IR Spectral Features: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group.

Expected Mass Spectrum Features: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 143 and an isotope peak (M+2) at m/z 145 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

Synthesis of this compound

While several synthetic routes to substituted pyridines exist, a common strategy for the preparation of this compound involves the functionalization of a pre-existing pyridine core. A plausible synthetic pathway, adapted from general procedures for similar compounds, is outlined below. Researchers should note that optimization of reaction conditions may be necessary.

}

A potential synthetic route to this compound.

Experimental Protocol: Synthesis from 3,5-Dichloropyridine

This protocol is based on analogous nucleophilic aromatic substitution reactions on dihalopyridines.

Materials:

-

3,5-Dichloropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 3,5-dichloropyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).

-

Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

-

Methanol as Solvent: Serves as both the solvent and the source of the methoxy group.

-

Sodium Methoxide as Base: A strong base required to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms.

-

Aqueous Workup: To remove inorganic salts and any remaining methanol.

-

Chromatographic Purification: To isolate the desired product from any unreacted starting material and potential regioisomeric byproducts.

Chemical Reactivity and Applications in Cross-Coupling Reactions

The chloro-substituent at the 3-position of this compound is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

}

Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Add a suitable solvent (e.g., toluene, dioxane, DMF), and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide variety of arylamines. This reaction is particularly valuable in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

General Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane) under an inert atmosphere.

-

Heat the reaction mixture with stirring until the starting material is consumed.

-

After cooling, quench the reaction and perform an extractive workup.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction introduces an alkynyl moiety, which can serve as a versatile handle for further transformations.

General Protocol for Sonogashira Coupling:

-

To a reaction flask, add this compound (1.0 equiv), the terminal alkyne (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).

-

Add a degassed solvent (e.g., THF, DMF).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the desired alkynylated pyridine by column chromatography.

Applications in Drug Discovery and Development

While specific examples of marketed drugs that utilize this compound as a direct starting material are not extensively documented in publicly available literature, the 3-chloro-5-methoxy-substituted pyridine core is a key structural motif in numerous bioactive molecules and serves as a crucial intermediate in their synthesis.[4] Its value lies in its ability to act as a versatile scaffold for the generation of compound libraries for screening and lead optimization. The principles of its reactivity are widely applied in the synthesis of pharmaceuticals containing substituted pyridine rings.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Hazard Information:

-

GHS Pictogram: GHS07 (Exclamation mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H302 (Harmful if swallowed)[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity in a range of cross-coupling reactions, coupled with the modulating effect of the methoxy group, provides a powerful platform for the synthesis of novel and diverse molecular structures. As the demand for new therapeutic agents continues to grow, the strategic use of such functionalized heterocyclic scaffolds will undoubtedly play a crucial role in the future of drug discovery and development. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their scientific endeavors.

References

-

PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

LookChem. (n.d.). 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound-2-carbaldehyde (C7H6ClNO2). Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. [Link]

-

ResearchGate. (2025). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]

-

NROChemistry. (n.d.). Cross-Coupling Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

J. Am. Chem. Soc. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

ResearchGate. (2025). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[1][4][5]triazolo[1, 5-a]pyrimidine. [Link]

-

NIST WebBook. (n.d.). 1-Bromo-3-chloro-5,5-dimethyl hydantoin. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3-chloro-5-methoxypyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the core synthetic strategies. We will explore the chemical theory, experimental protocols, and critical process parameters for the most viable synthetic routes, with a focus on the Sandmeyer reaction and nucleophilic aromatic substitution approaches. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds. The specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry and agrochemical research. The presence of a chloro group at the 3-position and a methoxy group at the 5-position offers distinct electronic and steric properties, providing medicinal chemists with a versatile platform for lead optimization and the development of novel molecular entities. The chlorine atom can serve as a handle for further functionalization through cross-coupling reactions, while the methoxy group can influence the molecule's polarity, solubility, and metabolic stability.

Primary Synthetic Pathways

Two principal retrosynthetic disconnections are considered for the synthesis of this compound. The first approach involves the diazotization of an amino group followed by a Sandmeyer reaction to introduce the chlorine atom. The second strategy focuses on the selective nucleophilic aromatic substitution of a di-substituted pyridine precursor.

Pathway A: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3][4][5] This pathway commences with a suitable aminomethoxypyridine precursor.

Logical Framework for Pathway A

Figure 1 : Conceptual workflow for the Sandmeyer reaction pathway.

The availability of the starting material, 3-amino-5-methoxypyridine, is a critical consideration for this pathway. While not as common as other pyridine derivatives, it can be synthesized through various methods, including the Hofmann rearrangement of 5-methoxynicotinamide or the reduction of 3-nitro-5-methoxypyridine.

The conversion of 3-amino-5-methoxypyridine to this compound is a two-step, one-pot procedure.

Step-by-Step Methodology:

-

Diazotization: 3-Amino-5-methoxypyridine is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Sandmeyer Reaction: In a separate vessel, a solution of copper(I) chloride in hydrochloric acid is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) chloride solution. The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the formation of the desired product, which is accompanied by the evolution of nitrogen gas.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically cooled and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Aryl diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of the diazonium salt.

-

Copper(I) Catalyst: Copper(I) salts are essential catalysts for the Sandmeyer reaction. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas, followed by chlorine atom transfer from the copper(II) species.[4][5]

Pathway B: Nucleophilic Aromatic Substitution (SNAAr)

An alternative approach to the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable dichloropyridine precursor. This strategy relies on the differential reactivity of the chlorine atoms on the pyridine ring.

Logical Framework for Pathway B

Figure 2 : Conceptual workflow for the SNAAr pathway.

The starting material for this pathway, 3,5-dichloropyridine, can be prepared from various precursors. One documented method involves the reaction of a polychlorinated pyridine, such as pentachloropyridine, with zinc metal in the presence of an acidic compound.[6][7]

The substitution of one of the chlorine atoms in 3,5-dichloropyridine with a methoxy group can be achieved using sodium methoxide.

Step-by-Step Methodology:

-

Reaction Setup: 3,5-Dichloropyridine is dissolved in a suitable solvent, typically methanol, to which a solution of sodium methoxide in methanol is added.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to yield the crude product, which can be further purified by column chromatography or distillation.

Causality Behind Experimental Choices:

-

Choice of Nucleophile and Solvent: Sodium methoxide provides the methoxy nucleophile, and methanol serves as a suitable polar protic solvent that can solvate both the reactants and the intermediate species.

-

Reaction Temperature: Heating is typically required to overcome the activation energy for the nucleophilic aromatic substitution reaction on the electron-deficient pyridine ring.

Data Summary

| Pathway | Starting Material | Key Reagents | Typical Yield | Purity |

| Sandmeyer Reaction | 3-Amino-5-methoxypyridine | NaNO₂, HCl, CuCl | 60-75% | >95% after purification |

| Nucleophilic Aromatic Substitution | 3,5-Dichloropyridine | Sodium methoxide, Methanol | 70-85% | >97% after purification |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Alternative and Emerging Synthetic Strategies

While the Sandmeyer and SNAr reactions represent the most established routes, modern synthetic organic chemistry offers alternative approaches that may provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10][11][12] While not a direct route to this compound, it is highly relevant for the synthesis of the 3-amino-5-methoxypyridine precursor required for the Sandmeyer pathway. For instance, 3-bromo-5-methoxypyridine could be coupled with an ammonia equivalent under palladium catalysis.

Conceptual Workflow for Precursor Synthesis via Buchwald-Hartwig Amination

Figure 3 : Buchwald-Hartwig amination for precursor synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through well-established synthetic methodologies, primarily the Sandmeyer reaction and nucleophilic aromatic substitution. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the laboratory. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures is paramount to achieving high yields and purity of the final product. The continued development of novel catalytic systems, such as those employed in Buchwald-Hartwig amination, will undoubtedly expand the synthetic chemist's toolbox for accessing this and other valuable pyridine-based building blocks.

References

- Vertex AI Search. (n.d.). 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China | CAS 112898-00-3.

- ChemicalBook. (n.d.). 3-CHLORO-5-METHOXYPYRIDAZINE synthesis.

- Wikipedia. (2023). Sandmeyer reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.

- European Patent Office. (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE - EP 1206453 B1.

- Google Patents. (n.d.). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine synthesis.

- IUCr Journals. (2024). 4-Amino-3,5-dichloropyridine.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- Thermo Fisher Scientific. (n.d.). 3-Amino-6-chloro-5-methoxypyridine, 97%, Thermo Scientific Chemicals 1 g.

- University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Google Patents. (n.d.). US5484929A - Chlorination process.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. data.epo.org [data.epo.org]

- 7. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. research.rug.nl [research.rug.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of 3-Chloro-5-methoxypyridine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Pyridine Core

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, featured in a multitude of approved therapeutic agents. Its unique electronic properties and metabolic stability make it a favored heterocyclic motif. The strategic substitution of the pyridine ring can dramatically influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[1] Among the vast array of substituted pyridines, 3-Chloro-5-methoxypyridine has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and critical applications in drug discovery.

The presence of a chloro and a methoxy group on the pyridine ring offers a unique combination of electronic and steric properties. The chloro group, a halogen, can participate in various cross-coupling reactions, providing a handle for molecular elaboration.[1] Simultaneously, the methoxy group can influence the molecule's conformation, metabolic stability, and interactions with biological targets.[2] This dual functionality makes this compound a highly sought-after precursor for generating libraries of diverse molecules for high-throughput screening and lead optimization in drug development programs.[1]

Part 1: Core Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The unequivocally correct IUPAC name for the compound is This compound . This name precisely describes the substitution pattern on the pyridine ring, with a chlorine atom at the 3-position and a methoxy group at the 5-position.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 95881-83-7 | [3][4] |

| Molecular Formula | C6H6ClNO | [4] |

| Molecular Weight | 143.57 g/mol | [4] |

| InChI | 1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | [4] |

| InChI Key | TXBHLLHHHQAFNN-UHFFFAOYSA-N | |

| SMILES | COc1cncc(Cl)c1 | [4] |

| Physical Form | Solid |

Physicochemical Characteristics for Drug Development

The presence of the chloro and methoxy groups significantly influences the molecule's lipophilicity and electronic distribution, which are critical parameters in drug design. These groups can modulate a drug candidate's ability to cross cell membranes and interact with its biological target.

Part 2: Synthesis and Reactivity

Synthetic Pathways to this compound

The synthesis of substituted pyridines like this compound can be approached through various routes. One common strategy involves the modification of a pre-existing pyridine ring. For instance, a synthetic route could start from a suitable pyridine derivative where the chloro and methoxy groups are introduced in a stepwise manner.

While a specific, detailed synthesis protocol for this compound is not extensively documented in the provided search results, a general approach can be inferred from the synthesis of analogous compounds. For example, the synthesis of 3-chloro-5-formyl-2-methoxypyridine often starts with a 2-methoxy-3-chloropyridine, which is then formylated.[5] This suggests that building the substitution pattern on a pre-existing pyridine core is a viable strategy.

A plausible, though generalized, synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

Key Reactions and Utility as a Building Block

The true value of this compound lies in its reactivity, which allows for its incorporation into more complex molecular architectures. The chlorine atom at the 3-position is a key functional group for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.

For instance, this compound can be converted into its boronic acid derivative, This compound-4-boronic acid , which is a versatile intermediate for Suzuki coupling reactions.[6]

The following diagram illustrates the central role of this compound as a scaffold for diversification:

Caption: Diversification of the this compound scaffold.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural motifs are present in various bioactive molecules, and it serves as a key intermediate in their synthesis.[1] The strategic importance of chloro-containing compounds in pharmaceuticals is well-established, with over 250 FDA-approved drugs featuring this halogen.[7]

The chloro and methoxy groups can play several crucial roles in modulating the properties of a drug candidate:

-

Target Engagement: The electronic nature of the chloro and methoxy groups can influence hydrogen bonding and other non-covalent interactions within the binding pocket of a protein target.[2]

-

Metabolic Stability: The methoxy group can sometimes be a site of metabolism (O-demethylation). However, its presence can also block metabolism at an adjacent position, thereby improving the metabolic stability of the molecule.

-

Physicochemical Properties: The lipophilicity introduced by the chloro and methoxy groups can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

The analogous compound, 3-bromo-5-chloro-2-methoxypyridine, is highlighted as a vital intermediate in the synthesis of agrochemicals and pharmaceuticals, underscoring the utility of this substitution pattern.[8]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[9] The GHS pictogram associated with this hazard is the exclamation mark (GHS07).[9]

Table 2: GHS Hazard Information for this compound

| Hazard Classification | GHS Code | Signal Word |

| Acute toxicity, oral | H302 | Warning |

Recommended Handling and Storage Procedures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[10]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[10]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Handling:

Storage:

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound represents a valuable and versatile building block for drug discovery and development. Its well-defined structure, coupled with the strategic placement of reactive and modulating functional groups, provides medicinal chemists with a powerful tool for the synthesis of novel and diverse molecular entities. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for leveraging its full potential in the quest for new and effective therapeutics.

References

-

Amerigo Scientific. This compound. [Link]

-

ElectronicsAndBooks. The reaction of 5-chloro derivatives of 3-pyridinol and 3-methoxypyridine with various amines under. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China | CAS 112898-00-3 | Specifications, Applications, Safety Data [pipzine-chem.com]

- 6. CAS 2096339-57-8 | this compound-4-boronic acid - Synblock [synblock.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound AldrichCPR 95881-83-7 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

3-Chloro-5-methoxypyridine 1H NMR spectrum analysis

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-5-methoxypyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS: 95881-83-7), a key intermediate in pharmaceutical and agrochemical research.[1][2][3] This document moves beyond a simple recitation of spectral data, offering a deep dive into the underlying principles that govern the spectrum's appearance. We will explore the electronic effects of the chloro, methoxy, and heterocyclic nitrogen moieties, predict the spectral features, outline a robust experimental protocol for data acquisition, and detail the logic for unambiguous signal assignment using both 1D and 2D NMR techniques. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of NMR spectroscopy for the structural elucidation of substituted pyridine derivatives.

Theoretical Foundation: Electronic Influences on the Pyridine Ring

The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of its three aromatic protons (H-2, H-4, and H-6). Understanding this environment is critical for accurate spectral prediction and interpretation. Three primary factors are at play:

-

The Pyridine Nitrogen: As a heteroatom, nitrogen is more electronegative than carbon, leading to a general deshielding effect across the ring. This causes the proton signals of pyridine to appear at a higher chemical shift (further downfield) compared to benzene. The effect is most pronounced at the ortho (2, 6) and para (4) positions.[4]

-

The Chloro Substituent (C-3): Chlorine acts as an electron-withdrawing group through induction (-I effect) due to its high electronegativity. This effect deshields nearby protons. It also possesses a weak electron-donating resonance effect (+R effect), but for halogens, the inductive effect is dominant in determining the chemical shift.

-

The Methoxy Substituent (C-5): The methoxy group is a powerful electron-donating group through resonance (+R effect), which increases electron density at the ortho and para positions (positions 6 and 4, respectively, relative to the methoxy group).[4] This shielding effect causes the corresponding proton signals to shift upfield (to lower ppm values).

The interplay of these competing effects results in a distinct chemical shift for each of the three aromatic protons, allowing for their differentiation and assignment.

Predicted ¹H NMR Spectral Data

Based on established principles of substituent effects on aromatic systems, a predicted ¹H NMR spectrum for this compound in a standard solvent like CDCl₃ can be summarized. The exact chemical shifts can vary depending on the solvent and concentration.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | 8.1 - 8.3 | Doublet (d) | J2,4 ≈ 2.5 Hz | Strongly deshielded by the adjacent nitrogen atom. Experiences meta-coupling to H-4. |

| H-6 | 8.0 - 8.2 | Doublet (d) | J4,6 ≈ 2.0 Hz | Deshielded by the adjacent nitrogen but shielded by the ortho-methoxy group. Experiences meta-coupling to H-4. |

| H-4 | 7.0 - 7.2 | Doublet of Doublets (dd) | J2,4 ≈ 2.5 Hz, J4,6 ≈ 2.0 Hz | Positioned between two substituents. Appears further upfield. Coupled to both H-2 and H-6. May appear as a triplet if J values are similar. |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | N/A | Standard chemical shift for a methoxy group attached to an aromatic ring. No adjacent protons to couple with. |

Experimental Protocol: Acquiring a High-Quality Spectrum

A trustworthy spectrum is the foundation of accurate analysis. The following protocol outlines a self-validating workflow for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound solid.

-

Solvation: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, but other solvents like DMSO-d₆ can be used if solubility is an issue.[7]

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Reference: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). If not, a small amount can be added.[8]

Spectrometer Setup and Acquisition (400 MHz Example)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to cover a range of approximately 0-10 ppm.[4]

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1.5-2.0 seconds.[4]

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain: Adjust automatically.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm or the TMS peak to δ 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each peak.

In-Depth Spectral Analysis and Assignment

With the processed spectrum, the assignment process begins.

-

The Methoxy Signal (-OCH₃): The most straightforward assignment is the sharp singlet expected around δ 3.8-3.9 ppm. Its integration value should correspond to three protons.

-

The Aromatic Region (H-2, H-4, H-6): This region, typically between δ 7.0-8.5 ppm for substituted pyridines, will contain three distinct signals.[4]

-

Signal H-4: The proton at the C-4 position is expected to be the most upfield of the aromatic signals due to the shielding effects of the flanking substituents. It will appear as a doublet of doublets (or a narrow triplet) with small meta-coupling constants (J ≈ 2-3 Hz). Its integration will be for one proton.

-

Signals H-2 and H-6: These two protons are both adjacent to the ring nitrogen and will thus be the most downfield. Differentiating them requires considering the secondary effects of the substituents. H-2 is meta to both the chloro and methoxy groups, while H-6 is ortho to the electron-donating methoxy group. The shielding from the methoxy group should push the H-6 signal slightly upfield relative to the H-2 signal. Both signals should appear as doublets, each with a small meta-coupling constant matching one of the couplings observed for H-4. Both will integrate to one proton.

-

Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D analysis provides a strong hypothesis, definitive proof of assignments requires 2D NMR experiments. These techniques are invaluable for validating connectivity and spatial relationships.[4]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin coupling relationships. A cross-peak in the COSY spectrum indicates that two protons are coupled. For this compound, we would expect to see:

-

A cross-peak connecting the H-4 signal with the H-2 signal.

-

A cross-peak connecting the H-4 signal with the H-6 signal.

-

The absence of a cross-peak between H-2 and H-6 would confirm they are not directly coupled.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary (non-protonated) carbons and confirming the overall structure.[4] Key expected correlations include:

-

The methoxy protons (-OCH₃) will show a strong correlation to the C-5 carbon.

-

Proton H-4 will show correlations to C-2, C-6, and C-5.

-

Proton H-2 will show correlations to C-4, C-6, and C-3.

-

Proton H-6 will show correlations to C-4, C-2, and C-5.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[4] It would definitively link the signals for H-2, H-4, and H-6 to their respective carbons, C-2, C-4, and C-6.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how competing electronic effects in a substituted heteroaromatic system produce a predictable and interpretable pattern. A thorough analysis, grounded in the principles of chemical shifts and coupling constants, allows for the confident assignment of all proton signals. For absolute structural verification, particularly in the context of drug development and regulatory submission, the use of 2D NMR techniques such as COSY and HMBC is essential. The methodologies and analytical logic presented in this guide provide a robust framework for researchers working with this and structurally related compounds.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (URL: )

- The reaction of 5-chloro derivatives of 3-pyridinol and 3-methoxypyridine with various amines. HETEROCYCLES, Vol. 50, No. 2, 1999. (URL: )

- An In-depth Technical Guide to the ¹H NMR Spectrum of Pyridine-2,6-d2 - Benchchem. (URL: )

- Solvent Effects on SABRE Catalysis by 3 - ResearchG

- This compound AldrichCPR 95881-83-7 - Sigma-Aldrich. (URL: )

-

¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021-12-15). (URL: [Link])

- This compound AldrichCPR 95881-83-7 - Sigma-Aldrich. (URL: )

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (URL: [Link])

Sources

- 1. This compound AldrichCPR 95881-83-7 [sigmaaldrich.com]

- 2. This compound AldrichCPR 95881-83-7 [sigmaaldrich.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Chloro-5-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Recognizing the challenges in sourcing a complete experimental dataset for this specific molecule, this document consolidates available information and presents robust, field-proven methodologies for the experimental determination of key physical characteristics. This approach ensures scientific integrity and provides a practical framework for researchers.

Molecular and Chemical Identity

This compound is a substituted pyridine ring, a fundamental scaffold in numerous biologically active compounds. Its structure, featuring a chloro and a methoxy group, imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 95881-83-7 | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 198.4 °C at 760 mmHg | |

| Density | 1.21 g/cm³ | |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

It is important to note that while a boiling point and density are reported, these values could not be independently verified and should be used with caution. The lack of publicly available experimental data for the melting point and solubility from major commercial suppliers underscores the necessity for experimental determination.

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been reported via the treatment of 5-chloro-3-pyridinol with diazomethane. This synthetic route provides access to the compound for further study and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The reported ¹H NMR spectrum of this compound provides key insights into its molecular structure.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.87 | singlet | - | 3H, -OCH₃ |

| 7.22 | triplet | 2.0 | 1H, H-4 |

| 8.20 | doublet | 2.0 | 1H, H-2 or H-6 |

| 8.22 | doublet | 2.0 | 1H, H-2 or H-6 |

Solvent: CDCl₃

The ¹H NMR data confirms the presence of the methoxy group and the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants are consistent with the assigned structure.

Further Spectroscopic Characterization: A Proposed Workflow

Due to the absence of publicly available ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, the following workflow is proposed for the comprehensive characterization of this compound.

Caption: Proposed workflow for the synthesis and comprehensive spectroscopic characterization of this compound.

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for determining the melting point and solubility of this compound. These protocols are designed to be self-validating and adhere to high standards of scientific rigor.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[2]

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[3]

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube into the sample holder.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range. This will save time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating at a slow, controlled rate (1-2 °C/min) as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

-

-

Validation:

-

Repeat the accurate determination at least twice to ensure reproducibility. The recorded melting ranges should be consistent.

-

Caption: Workflow for the accurate determination of the melting point of a crystalline solid.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, formulation, and biological assays. A systematic approach to solubility determination is outlined below.

Protocol: Qualitative and Semi-Quantitative Solubility Determination

-

Solvent Selection:

-

Choose a range of solvents with varying polarities, including but not limited to:

-

Polar Protic: Water, Methanol, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Hexanes, Toluene, Dichloromethane, Chloroform

-

-

-

Qualitative Assessment:

-

To a small, clean, and dry test tube, add approximately 10 mg of this compound.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating the mixture.

-

Observe and record whether the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Slightly Soluble: Partial dissolution in 1 mL of solvent.

-

Insoluble: No apparent dissolution in 1 mL of solvent.

-

-

-

Semi-Quantitative Assessment (for soluble compounds):

-

Accurately weigh a known mass of this compound (e.g., 25 mg) into a vial.

-

Add the solvent in small, measured increments (e.g., using a calibrated pipette) with constant agitation at a controlled temperature (e.g., 25 °C).

-

Continue adding the solvent until the solid is completely dissolved.

-

Record the total volume of solvent required.

-

Calculate the solubility in terms of mg/mL or g/L.

-

-

Considerations for Reproducibility:

-

Ensure the temperature is constant and recorded for all measurements.

-

Use pure, dry solvents.

-

Allow sufficient time for dissolution, especially for slightly soluble compounds.

-

Safety and Handling

This compound is classified as harmful if swallowed. [1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a thorough compilation of the available physical and chemical data for this compound. While a complete experimental dataset is not publicly available, the provided ¹H NMR data offers a solid foundation for its structural confirmation. The detailed, field-proven protocols for determining melting point and solubility empower researchers to generate the necessary data for their specific applications. By combining the known properties with a clear methodology for obtaining missing information, this guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, upholding the principles of scientific integrity and practical utility.

References

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

- Scifinder. (n.d.). Substance Detail: 95881-83-7. (Requires subscription)

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

National Taiwan University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

-

Clark, J. (2015, January). Melting Point. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-methoxypyridine: A Handbook for Drug Discovery Professionals

Foreword: Understanding the "Why" Before the "How"

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is not merely a preliminary step but a cornerstone of a successful research campaign. Among these properties, solubility stands out as a critical determinant of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide is dedicated to providing a comprehensive technical overview of the solubility of 3-chloro-5-methoxypyridine (CAS No. 95881-83-7), a substituted pyridine derivative of interest in medicinal chemistry.

Our approach transcends a simple recitation of data. As seasoned researchers, we recognize that true scientific integrity lies in understanding the causality behind the observations. Therefore, this guide is structured to not only present a predicted solubility profile but also to elucidate the underlying molecular characteristics that govern it. Furthermore, we provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering you to validate these predictions in your own laboratories.

Part 1: Physicochemical Profile and Predicted Solubility of this compound

Molecular Structure and Inherent Polarity

This compound is a solid at room temperature with a molecular weight of 143.57 g/mol and the empirical formula C₆H₆ClNO. Its solubility behavior is dictated by the interplay of its constituent functional groups: the pyridine ring, the chloro substituent, and the methoxy substituent.

-

The Pyridine Ring: The pyridine ring itself is a polar, aromatic heterocycle. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor. Pyridine is miscible with a wide range of polar and nonpolar solvents, including water and hexane, highlighting its versatile solvation characteristics.[1][2]

-

The Chloro Group: The chlorine atom at the 3-position is an electron-withdrawing group, which can influence the electron density of the pyridine ring.[3] It contributes to the molecule's overall polarity and can participate in dipole-dipole interactions.

-

The Methoxy Group: The methoxy group at the 5-position is an electron-donating group. The oxygen atom can also act as a hydrogen bond acceptor.[4]

The combination of these features results in a molecule of moderate polarity. The presence of both hydrogen bond acceptors (the pyridine nitrogen and the methoxy oxygen) and a polar C-Cl bond suggests that this compound will exhibit preferential solubility in polar solvents, particularly those capable of hydrogen bonding.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble | The ability of the pyridine nitrogen and methoxy oxygen to accept hydrogen bonds from the solvent will promote solubility. However, the overall organic character of the molecule will limit high solubility in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar groups of the solute will drive dissolution. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The lack of favorable interactions between the nonpolar solvent and the polar solute will result in poor solubility. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Favorable dipole-dipole interactions and dispersion forces between the chlorinated solvent and the chloro-substituted pyridine will lead to good solubility. |

Part 2: Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust and reproducible experimental protocol is essential. The "gold standard" for determining the intrinsic solubility of a solid compound is the Thermodynamic Shake-Flask Method . This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution at a given temperature when excess solid is present.[5]

The Rationale Behind the Shake-Flask Method